molecular formula C11H9Cl2NO2 B13906154 Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate

Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate

Cat. No.: B13906154
M. Wt: 258.10 g/mol
InChI Key: YSOYXBCOHZUKLG-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate is an organic compound with the molecular formula C11H9Cl2NO2. It is a derivative of cyanoacetic acid and is characterized by the presence of a cyano group and a dichlorophenyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with an aldehyde in the presence of a base such as piperidine. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or methanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-cyano-2-(2,3-dichlorophenyl)acetic acid.

    Reduction: 2-amino-2-(2,3-dichlorophenyl)acetate.

Scientific Research Applications

Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl 2-cyano-3,3-diphenylacrylate
  • Ethyl 2-cyano-3-ethoxyacrylate
  • Ethyl cyanoacetate

Comparison: Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. Compared to ethyl cyanoacetate, it has enhanced reactivity and specificity in certain chemical reactions. The dichlorophenyl group also contributes to its potential as a precursor in the synthesis of more complex molecules .

Properties

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate

InChI

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)8(6-14)7-4-3-5-9(12)10(7)13/h3-5,8H,2H2,1H3

InChI Key

YSOYXBCOHZUKLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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